molecular formula C14H22O5S B1456539 Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate CAS No. 100864-60-6

Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate

Cat. No. B1456539
M. Wt: 302.39 g/mol
InChI Key: KLNCLFBWIOXUAV-UHFFFAOYSA-N
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Description

  • Structure : The compound consists of a cyclohexanol ring with a phenylmethoxy group attached and a methanesulfonate moiety .


Molecular Structure Analysis

The molecular structure of Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate comprises a cyclohexanol ring substituted with a phenylmethoxy group (benzyloxy) and a methanesulfonate (CH3SO3) functional group. The benzyloxy group is attached to the cyclohexanol ring, contributing to its overall structure .

Scientific Research Applications

Chemical Reactions and Synthesis

  • Selective Hydrolysis of Methanesulfonate Esters : Methanesulfonate esters, including compounds like Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate, have been studied for their behavior in hydrolysis reactions. The research focused on the pH-dependent selective removal of these esters, highlighting their potential use in chemical synthesis and manufacturing processes (Chan, Cox, & Sinclair, 2008).

  • Use in Reductive Ring-Opening Reactions : Methanesulfonic acid, a related compound, has been shown to be effective in the reductive ring-opening of O-benzylidene acetals, suggesting potential applications in organic synthesis involving cyclohexanol derivatives (Zinin, Malysheva, Shpirt, Torgov, & Kononov, 2007).

  • Catalytic Activity in Esterification Reactions : Methanesulfonic acid, closely related to Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate, demonstrates significant catalytic activity in esterification reactions. This suggests potential applications of the compound in industrial chemical processes, such as the production of esters (Liu, 2004).

  • Applications in Colorimetric Assays : Cyclohexanol derivatives have been used in developing colorimetric assays for lipid peroxidation. This application is essential in biochemical research for analyzing oxidative stress and related physiological processes (Gérard-Monnier et al., 1998).

Advanced Material Synthesis

  • Synthesis of Three-Dimensional Self-Assemblies : The reaction of diethyltin(methoxy)methanesulfonate with t-butylphosphonic acid leads to the formation of three-dimensional self-assemblies. These compounds, which involve cyclohexanol derivatives, have potential applications in the development of advanced materials and nanotechnology (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

  • Development of Cardo Polysulfonates : The synthesis of cardo polysulfonates using compounds related to Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate, has been explored. These materials have applications in various industries due to their solubility, resistance to acids and alkalis, and biological activities (Karia & Parsania, 1999).

properties

IUPAC Name

methanesulfonic acid;4-phenylmethoxycyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2.CH4O3S/c14-12-6-8-13(9-7-12)15-10-11-4-2-1-3-5-11;1-5(2,3)4/h1-5,12-14H,6-10H2;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLNCLFBWIOXUAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)O.C1CC(CCC1O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20760876
Record name Methanesulfonic acid--4-(benzyloxy)cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20760876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

302.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate

CAS RN

100864-60-6
Record name Methanesulfonic acid--4-(benzyloxy)cyclohexan-1-ol (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20760876
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexanol, 4-(phenylmethoxy)-, methanesulfonate
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